3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known for their activity against various diseases, including cancer and neurodegenerative disorders. The structural features of this compound suggest significant biological activity, making it a subject of ongoing research.
The compound can be synthesized through various chemical methods, which have been documented in scientific literature and patents. The synthesis routes often involve the modification of simpler precursor compounds, utilizing techniques such as hydrogenation and palladium catalysis.
3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione is classified as a piperidine derivative with isoindole functionalities. It is characterized by its unique bicyclic structure that contributes to its biological properties.
The synthesis of 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione can be achieved through several methods:
The reaction conditions often include:
The molecular structure of 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione can be represented by its molecular formula . The compound features a piperidine ring fused with an isoindole system, contributing to its unique chemical properties.
Property | Measurement |
---|---|
Molecular Formula | C13H11N3O3 |
Molecular Weight | 241.25 g/mol |
IUPAC Name | 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione |
CAS Number | Not available |
3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione can undergo several types of chemical reactions:
Common reagents used in these reactions include:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione primarily involves its interaction with specific molecular targets within biological systems. It is known to bind to certain enzymes and proteins, modulating their activity. For instance, it may inhibit zinc finger proteins implicated in gene regulation and expression .
The physical properties of the compound include:
Key chemical properties are:
Property | Measurement |
---|---|
Melting Point | Approximately 269°C |
Solubility | Varies based on solvent used |
These properties are essential for understanding the behavior of the compound in various environments and its potential interactions with other substances.
The scientific uses of 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione are diverse:
Systematic Nomenclature:The compound is formally designated as 3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione under IUPAC rules. Alternative nomenclature includes 2-(2,6-dioxopiperidin-3-yl)phthalimidine, reflecting the phthalimide-derived core. Its molecular architecture consists of two fused planar systems: a benzamide-derived isoindolinone and a six-membered glutarimide ring [5].
Table 1: Nomenclature and Identifiers
Classification | Designation |
---|---|
IUPAC Name | 3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
CAS Registry | 26581-81-7 |
Molecular Formula | C₁₃H₁₂N₂O₃ |
Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O |
InChI Key | WENKGSGGXGQHSH-UHFFFAOYSA-N |
Structural Features:
The orthogonal ring planes create a rigid, three-dimensional structure that optimally presents hydrophobic surfaces and hydrogen bond acceptors to biological targets, explaining its utility in molecular glue design [5].
The structural exploration of isoindolinone-glutarimide hybrids originated in the 1960s with thalidomide analogs. The specific compound 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione (initially designated EM-12) emerged in the 1990s as a lead compound with improved solubility over first-generation analogs [5]. Its unsubstituted isoindole ring represented a strategic simplification that enabled focused structure-activity relationship (SAR) studies.
Table 2: Key Historical Milestones
Timeframe | Development | Significance |
---|---|---|
1960s | Thalidomide-derived glutarimides | Initial proof-of-concept for immunomodulatory glutarimides |
1992 | Characterization of EM-12 (26581-81-7) | First systematic study of unsubstituted isoindolinone-glutarimide hybrid |
Early 2000s | Development of 4-amino analog (lenalidomide) | Clinical validation of amino-substituted derivatives |
2010s | PROTAC applications | Scaffold repurposing for targeted protein degradation |
The critical evolutionary leap occurred with amino-substitution at the isoindolinone C4 position, yielding lenalidomide (CC-5013), which received FDA approval for multiple myeloma in 2005 [3]. Recent innovations include:
This scaffold continues to evolve through modern synthetic strategies like C-H activation and click chemistry, enabling next-generation degraders with enhanced specificity [7].
As the unsubstituted progenitor of lenalidomide, this compound provides the essential pharmacophore for cereblon (CRBN) binding while lacking the C4-amino group that confers specific protein degradation capabilities. Its molecular weight (244.25 g/mol) and LogP (1.8) make it a more lipophilic analog compared to lenalidomide (MW: 259.26 g/mol) [3] [5].
Mechanistic Significance:
Table 3: Key Analogs and Structural Modifications
Compound | C4 Substituent | Molecular Formula | Primary Application |
---|---|---|---|
Parent compound | H | C₁₃H₁₂N₂O₃ | CRBN-binding scaffold |
4-Nitro analog [8] | NO₂ | C₁₃H₁₁N₃O₅ | Synthetic intermediate |
Lenalidomide [3] | NH₂ | C₁₃H₁₃N₃O₃ | Multiple myeloma therapy |
Lenalidomide-I | I | C₁₃H₁₂IN₃O₃ | PROTAC conjugation |
5-Hydroxypentynyl derivative [6] | -(C≡C)CH₂OH | C₁₈H₁₇N₃O₄ | Degrader building block |
Modern Applications:
Patent WO2019038717A1 demonstrates the scaffold's ongoing utility, protecting novel C4/C5-disubstituted derivatives for degrading IKAROS zinc finger proteins in hematological malignancies [7]. This illustrates how the parent compound continues enabling strategic advances in targeted protein degradation beyond its initial discovery.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5